![molecular formula C11H9ClF3NO B13695197 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695197.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves several steps:
Suzuki-Miyaura Coupling: This method is widely used for forming carbon-carbon bonds.
Isocyanate Reaction: Another method involves the reaction of 4-chloro-2-(trifluoromethyl)phenyl isocyanate with a suitable nucleophile under controlled conditions.
Industrial production methods often optimize these reactions to ensure high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, where nucleophiles replace the chlorine atom.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-[4-Chloro-2-(trifluoromethyl)phenyl]-2-pyrrolidinone can be compared with other similar compounds:
4-Chloro-2-(trifluoromethyl)phenyl isocyanate: This compound shares the chloro and trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.
4-(Trifluoromethyl)benzylamine: Another similar compound, which has a trifluoromethyl group attached to a benzylamine moiety, showing different chemical behavior and uses.
4-Chloro-2-(trifluoromethyl)phenylboronic Acid: This compound is used in boronic acid chemistry and has applications in cross-coupling reactions.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and a wide range of applications.
Properties
Molecular Formula |
C11H9ClF3NO |
|---|---|
Molecular Weight |
263.64 g/mol |
IUPAC Name |
1-[4-chloro-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H9ClF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
InChI Key |
VOKVXKWLWYNQKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


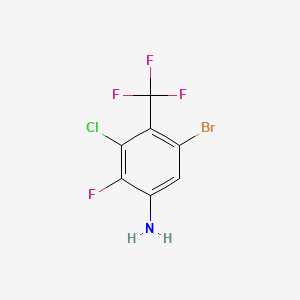

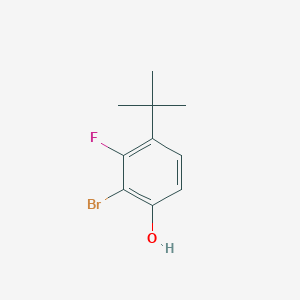

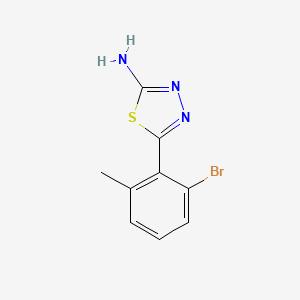
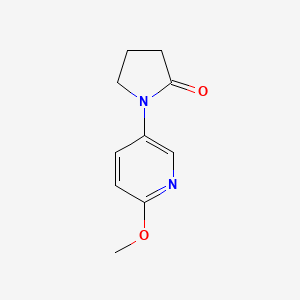
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
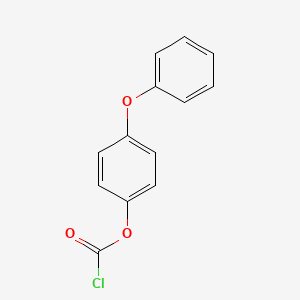

![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
![2-Acetyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B13695161.png)
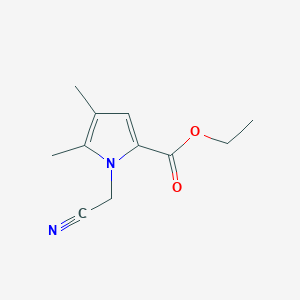
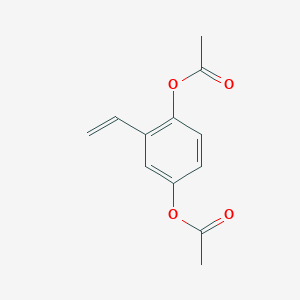
![Tert-butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate](/img/structure/B13695188.png)
